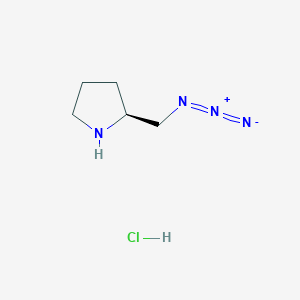
1-(4-Chlorophenyl)-4-(3-(pyridin-3-yloxy)azetidin-1-yl)butane-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-4-(3-(pyridin-3-yloxy)azetidin-1-yl)butane-1,4-dione, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor. It is used in the treatment of non-small cell lung cancer (NSCLC) that has developed resistance to first and second-generation EGFR inhibitors.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
In scientific research, the synthesis of complex organic molecules often involves intricate processes that can lead to various products, including compounds with potential pharmaceutical applications. A study highlights the use of N-[[(Chlorosulfinyl)oxy]methylene]-N-methylmethanaminium chloride as an efficient dehydrating agent for in situ generation of ketenes from carboxylic acids. These ketenes undergo cycloaddition reactions to afford pyrimidinones, azetidones, and pyridones, demonstrating the versatility of synthesis methods in producing compounds with a variety of structural motifs (Singh, Mahajan, Prajapati, & Sandhu, 1991).
Antimicrobial Screening
The exploration of novel chemotherapeutic agents is a significant area of research, with many studies focusing on the synthesis of compounds that exhibit antimicrobial properties. One such study involves the synthesis of azaimidoxy compounds , including derivatives that have been screened for their antimicrobial activities. This research suggests the potential for these compounds to be used as chemotherapeutic agents, highlighting the importance of synthetic chemistry in developing new treatments for bacterial and fungal infections (Jain, Nagda, & Talesara, 2006).
Tautomeric and Acid-Base Properties
Investigating the structural and chemical properties of compounds is essential for understanding their reactivity and potential applications. A study on azoderivatives of benzoylacetone revealed insights into their tautomeric and acid-base properties. The research employed various spectroscopic techniques and potentiometry, contributing to a deeper understanding of the chemical behavior of these compounds in different environments (Mahmudov, Rahimov, Babanly, Hasanov, Pashaev, Gasanov, Kopylovich, & Pombeiro, 2011).
Coordination Chemistry
The study of coordination compounds involves examining how organic molecules interact with metal ions, which is crucial for the development of materials and catalysts. Research into rhenium(I) and (VII) complexes with cyclohex-1-enylolonium cation and bridging pyridyl derivatives provides valuable insights into the reactivity and potential applications of these complexes in materials science and catalysis (Habarurema, Gerber, Mukabagorora, Hosten, Ndayambaje, & Betz, 2019).
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-4-(3-pyridin-3-yloxyazetidin-1-yl)butane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c19-14-5-3-13(4-6-14)17(22)7-8-18(23)21-11-16(12-21)24-15-2-1-9-20-10-15/h1-6,9-10,16H,7-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRIELNUPKLJDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC(=O)C2=CC=C(C=C2)Cl)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3,4-dichlorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2955297.png)
![Glycine, N-[(1,1-dimethylethoxy)carbonyl]glycyl-L-phenylalanyl-L-leucyl-, phenylmethyl ester](/img/structure/B2955298.png)
![2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2955299.png)
![N-[1-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2955302.png)
![2-methyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2955305.png)
![N-cyclohexyl-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2955306.png)
![2-(benzylthio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2955311.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2955312.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2955313.png)
![3-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2955314.png)
![6-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-5-cyano-2-methyl-N-(2-methylphenyl)-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2955315.png)
![6-(4-Bromophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B2955318.png)
![(E)-1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]-3-(4-methylanilino)prop-2-en-1-one](/img/structure/B2955319.png)
